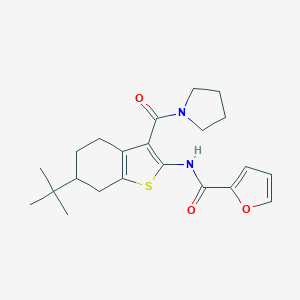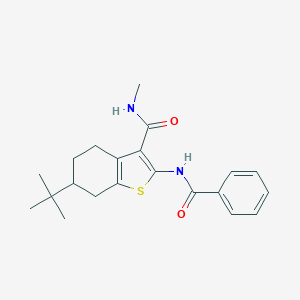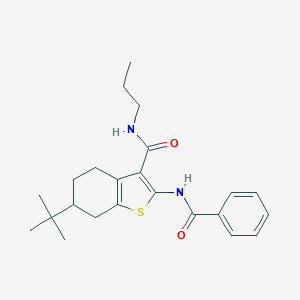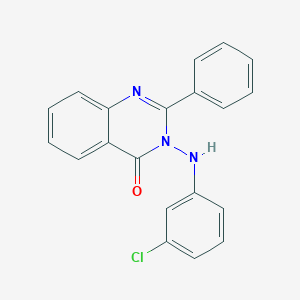![molecular formula C20H19N3O4 B289508 ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)
ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. The compound has been shown to exhibit significant antibacterial, antifungal, and antitumor activities. It has also been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Mécanisme D'action
The mechanism of action of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in cells, such as enzymes or receptors. The compound has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis and membrane integrity. It has also been reported to induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been reported to inhibit the activity of tyrosinase, an enzyme involved in the synthesis of melanin. In vivo studies have shown that the compound can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate is its broad-spectrum antibacterial and antifungal activity. This makes it a potential candidate for the development of new antimicrobial agents. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These factors can limit its use in certain applications, such as in vivo studies.
Orientations Futures
There are several future directions for research on ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate. One area of interest is the development of new antimicrobial agents based on the structure of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, the compound's properties as a potential inhibitor of specific enzymes and receptors could be further explored for drug discovery purposes.
Méthodes De Synthèse
The synthesis of ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate involves the condensation of 4-methoxybenzaldehyde and imidazole-4-carboxaldehyde in the presence of ethyl 2-aminobenzoate. The reaction is catalyzed by acetic acid and is carried out under reflux conditions. The resulting compound is then purified using column chromatography to obtain the final product.
Propriétés
Formule moléculaire |
C20H19N3O4 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-19(25)15-6-4-5-7-16(15)21-20-22-17(18(24)23-20)12-13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3,(H2,21,22,23,24)/b17-12- |
Clé InChI |
ZEMZGTIVYSGTEL-ATVHPVEESA-N |
SMILES isomérique |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)/C(=C/C3=CC=C(C=C3)OC)/N2 |
SMILES |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)C(=CC3=CC=C(C=C3)OC)N2 |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1NC2=NC(=O)C(=CC3=CC=C(C=C3)OC)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{6-tert-butyl-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B289425.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289426.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)

![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)


![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)
![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)
